molecular formula C22H26N2O3 B5149469 1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(2-methoxyphenyl)piperazine

1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(2-methoxyphenyl)piperazine

Numéro de catalogue B5149469
Poids moléculaire: 366.5 g/mol
Clé InChI: KJMQNUMJLDQMKO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(2-methoxyphenyl)piperazine, also known as Lu AE58054, is a novel compound that has been developed for the treatment of cognitive impairments associated with Alzheimer's disease. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

Mécanisme D'action

The exact mechanism of action of 1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(2-methoxyphenyl)piperazine AE58054 is not fully understood, but it is believed to act as a selective 5-HT6 receptor antagonist. This receptor is involved in the regulation of cognitive function and is thought to play a role in the pathogenesis of Alzheimer's disease. By blocking this receptor, 1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(2-methoxyphenyl)piperazine AE58054 may improve cognitive function and reduce the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(2-methoxyphenyl)piperazine AE58054 has been shown to improve cognitive function in animal models of Alzheimer's disease. It has also been shown to reduce the deposition of amyloid beta plaques in the brain, which are a hallmark of Alzheimer's disease. In addition, 1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(2-methoxyphenyl)piperazine AE58054 has been shown to have a favorable safety profile in preclinical studies.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(2-methoxyphenyl)piperazine AE58054 is its ability to improve cognitive function in animal models of Alzheimer's disease. This makes it a valuable tool for studying the pathogenesis of Alzheimer's disease and for developing new treatments for this condition. However, there are also some limitations to using 1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(2-methoxyphenyl)piperazine AE58054 in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. In addition, its effects may be influenced by other factors, such as age and sex, which can complicate the interpretation of results.

Orientations Futures

There are several future directions for research on 1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(2-methoxyphenyl)piperazine AE58054. One area of interest is the development of more selective 5-HT6 receptor antagonists that may have fewer side effects than 1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(2-methoxyphenyl)piperazine AE58054. Another area of interest is the evaluation of 1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(2-methoxyphenyl)piperazine AE58054 in combination with other drugs for the treatment of Alzheimer's disease. Finally, there is a need for further studies to elucidate the mechanism of action of 1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(2-methoxyphenyl)piperazine AE58054 and to better understand its effects on cognitive function and brain pathology in Alzheimer's disease.
Conclusion:
In conclusion, 1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(2-methoxyphenyl)piperazine AE58054 is a novel compound that has shown promising results in preclinical studies for the treatment of cognitive impairments associated with Alzheimer's disease. Its mechanism of action is not fully understood, but it is believed to act as a selective 5-HT6 receptor antagonist. Further research is needed to fully understand the effects of 1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(2-methoxyphenyl)piperazine AE58054 and to develop more effective treatments for Alzheimer's disease.

Méthodes De Synthèse

The synthesis of 1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(2-methoxyphenyl)piperazine AE58054 involves the condensation of 1-(2-methoxyphenyl)piperazine with 2,3-dihydro-1H-inden-5-ol in the presence of acetic anhydride. The resulting product is then acetylated with acetic anhydride to produce 1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(2-methoxyphenyl)piperazine AE58054. The synthesis of this compound has been optimized to produce high yields and purity.

Applications De Recherche Scientifique

1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(2-methoxyphenyl)piperazine AE58054 has been extensively studied in preclinical models of Alzheimer's disease. It has been shown to improve cognitive function in animal models of Alzheimer's disease and to reduce the deposition of amyloid beta plaques in the brain. Clinical trials are currently underway to evaluate the safety and efficacy of 1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(2-methoxyphenyl)piperazine AE58054 in humans.

Propriétés

IUPAC Name

2-(2,3-dihydro-1H-inden-5-yloxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-26-21-8-3-2-7-20(21)23-11-13-24(14-12-23)22(25)16-27-19-10-9-17-5-4-6-18(17)15-19/h2-3,7-10,15H,4-6,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMQNUMJLDQMKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)COC3=CC4=C(CCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.